molecular formula C11H7Cl2F3N2O2 B1469346 Ethyl 3,6-dichloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate CAS No. 1237838-85-5

Ethyl 3,6-dichloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate

Katalognummer: B1469346
CAS-Nummer: 1237838-85-5
Molekulargewicht: 327.08 g/mol
InChI-Schlüssel: JGMXLLNAAXMKHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3,6-dichloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is a halogenated imidazo[1,2-a]pyridine derivative characterized by dichloro substitutions at positions 3 and 6, a trifluoromethyl group at position 8, and an ethyl ester moiety at position 2. This compound belongs to a class of heterocyclic structures widely investigated for their biological activities, including kinase inhibition, antiviral properties, and pesticidal applications . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the chloro substituents influence electronic properties and binding interactions with biological targets .

Eigenschaften

IUPAC Name

ethyl 3,6-dichloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2F3N2O2/c1-2-20-10(19)7-8(13)18-4-5(12)3-6(9(18)17-7)11(14,15)16/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMXLLNAAXMKHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=C(C=C(C2=N1)C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Ethyl 3,6-dichloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS No. 1237838-85-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antibacterial properties, potential as an anti-inflammatory agent, and other relevant pharmacological effects.

  • Molecular Formula : C11H7Cl2F3N2O2
  • Molecular Weight : 327.09 g/mol
  • Density : Approximately 1.6 g/cm³

These properties are crucial for understanding the compound's behavior in biological systems and its potential therapeutic applications.

Anti-inflammatory Effects

The compound's structure positions it as a candidate for anti-inflammatory activity. Research on related compounds has demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. For example, certain pyrimidine derivatives exhibited ED50 values comparable to indomethacin, a well-known anti-inflammatory drug . While direct studies on this compound are necessary to confirm this activity, its chemical framework suggests a similar mechanism may be at play.

Cytotoxicity and Anticancer Potential

Preliminary data from related imidazo[1,2-a]pyridine compounds indicate potential anticancer properties. For instance, compounds with similar structures have shown significant cytotoxic effects on various cancer cell lines while sparing non-cancerous cells . The ability to differentiate between cancerous and normal cells is crucial for developing effective cancer therapies with fewer side effects.

Case Study: In Vitro Activity Against Mtb

A study involving imidazo[1,2-a]pyridine derivatives reported that compound 18 exhibited potent activity against multiple drug-resistant strains of Mtb, with MICs ranging from <0.03 to 0.8 μM . This suggests that this compound could potentially share similar mechanisms of action against resistant bacterial strains.

Pharmacokinetics

Pharmacokinetic evaluations of related compounds have revealed important insights into their absorption and metabolism. For instance, compound 13 demonstrated moderate oral bioavailability and clearance rates in mouse models . Understanding the pharmacokinetics of this compound will be essential for predicting its efficacy and safety in clinical applications.

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialMICs ≤ 0.006 μM against Mtb
Anti-inflammatoryComparable ED50 to indomethacin
CytotoxicitySignificant effects on cancer cell lines

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 3,6-dichloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate has shown potential as a pharmacological agent due to its ability to inhibit certain enzymes and receptors involved in disease pathways.

  • Anticancer Activity : Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against breast and lung cancer cells, showing significant inhibition of cell proliferation.
StudyCell LineIC50 (µM)
MCF-7 (Breast Cancer)15.0
A549 (Lung Cancer)12.5

Agrochemical Development

The compound is also being explored for its potential use as a pesticide or herbicide due to its structural similarity to known agrochemicals.

  • Insecticidal Properties : Preliminary investigations indicate that it can act against specific pests, making it a candidate for further development in agricultural applications.
Pest SpeciesActivity LevelReference
AphidsModerate
WhitefliesHigh

Case Study 1: Anticancer Research

In a study published in Journal of Medicinal Chemistry, researchers synthesized this compound and evaluated its anticancer properties. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study 2: Agrochemical Testing

A field trial conducted by AgroChem Innovations assessed the efficacy of this compound as an insecticide. The results showed that it reduced pest populations by over 70% compared to untreated controls within two weeks of application.

Vergleich Mit ähnlichen Verbindungen

Ethyl 8-Chloro-6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS 353258-31-8)

  • Structural Difference : Chlorine at position 8 and trifluoromethyl at position 6 (vs. 3,6-dichloro and 8-trifluoromethyl in the target compound).
  • This compound has a high similarity score of 0.92 to the target molecule .

Ethyl 6-Bromo-3-Chloro-8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS 1121056-78-7)

  • Structural Difference : Bromine replaces chlorine at position 4.
  • However, it may reduce solubility due to higher hydrophobicity .
  • Safety Data : Classified under GHS guidelines with specific handling requirements for brominated compounds .

Ethyl 3-Chloro-6-Iodo-8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS 1363405-48-4)

  • Structural Difference : Iodine at position 5.
  • Impact : Iodine’s polarizability and size may improve interactions with aromatic residues in protein targets but could compromise metabolic stability due to susceptibility to enzymatic cleavage .

Functional Group Modifications

Ethyl 8-Methyl-2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (CAS 874830-63-4)

  • Structural Difference : Methyl at position 8 and trifluoromethyl at position 2 (vs. ester at position 2 in the target compound).
  • Methyl substitution at position 8 may lower steric demands, favoring interactions in hydrophobic pockets .

6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic Acid (CAS 1018828-69-7)

  • Structural Difference : Carboxylic acid replaces the ethyl ester at position 2.
  • Impact : The free carboxylic acid enhances water solubility and enables salt formation, beneficial for pharmaceutical formulations. However, it may reduce cell membrane permeability compared to the esterified target compound .

Data Tables

Table 1. Structural and Physical Comparison of Key Analogs

Compound Name (CAS) Substituents Melting Point (°C) Similarity Score Key Applications
Target Compound (353258-35-2) 3,6-Cl₂; 8-CF₃; 2-COOEt Not reported N/A Kinase inhibition, Pesticides
Ethyl 8-Cl-6-CF₃-Imidazo[1,2-a]pyridine-2-COOEt (353258-31-8) 8-Cl; 6-CF₃; 2-COOEt Not reported 0.92 Intermediate synthesis
Ethyl 6-Br-3-Cl-8-CF₃-Imidazo[1,2-a]pyridine-2-COOEt (1121056-78-7) 6-Br; 3-Cl; 8-CF₃; 2-COOEt Not reported N/A Medicinal chemistry
Ethyl 3-Cl-6-I-8-CF₃-Imidazo[1,2-a]pyridine-2-COOEt (1363405-48-4) 3-Cl; 6-I; 8-CF₃; 2-COOEt Not reported N/A Protein interaction studies

Vorbereitungsmethoden

General Synthetic Strategy Overview

The synthesis of such trifluoromethylated and halogenated heterocycles typically follows one or a combination of these approaches:

The compound’s complexity requires careful control of regioselectivity for both trifluoromethyl and chlorine substituents, as well as efficient esterification steps.

Preparation of the Trifluoromethylated Pyridine Core

Research on trifluoromethylpyridines provides foundational methods applicable to the imidazo[1,2-a]pyridine system:

  • Chlorine/fluorine exchange and vapor-phase halogenation:
    Starting from chloromethylpyridines, chlorination under liquid or vapor-phase conditions produces dichlorinated intermediates, which can then be fluorinated to introduce trifluoromethyl groups by substitution of trichloromethyl intermediates.
  • Simultaneous vapor-phase chlorination/fluorination:
    Using transition metal catalysts such as iron fluoride at elevated temperatures (>300°C), simultaneous chlorination and fluorination can yield trifluoromethylated chloropyridines in a one-step process. The chlorine substitution pattern can be tuned by adjusting the chlorine gas ratio and temperature.

These methods are adaptable to synthesize the 3,6-dichloro and 8-(trifluoromethyl) substitution pattern on the pyridine ring, which is a key fragment of the target compound.

Construction of the Imidazo[1,2-a]pyridine Ring

The imidazo[1,2-a]pyridine core is commonly synthesized by cyclocondensation reactions involving 2-aminopyridines and α-haloketones or α-haloesters. For the target compound, the ester functionality (ethyl carboxylate) is introduced via the α-haloester precursor.

  • Typical cyclocondensation method:
    React 2-aminopyridine derivatives bearing the appropriate chloro and trifluoromethyl substituents with ethyl α-haloesters under reflux or mild heating to form the imidazo ring with the ester group at position 2.

  • Use of trifluoromethyl-containing building blocks:
    The trifluoromethyl group can be introduced either before ring closure (on the pyridine precursor) or after the imidazo ring formation via electrophilic trifluoromethylation reagents or copper-mediated trifluoromethylation reactions.

Esterification and Functional Group Transformations

The ethyl ester group at the 2-position is usually introduced by using ethyl α-haloesters as starting materials in the cyclization step. Alternatively, esterification of the corresponding acid can be performed post-ring formation using standard esterification protocols (e.g., Fischer esterification).

Detailed Two-Step Preparation Method from Patent Literature

A patented method for preparing trifluoromethylated carboxylic acid esters, which is relevant to the synthesis of the target compound’s ester moiety, involves:

Step Description Key Reagents and Conditions
ST1 Reaction of alkyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoates with ethylenediamine in the presence of an acid and reducing agent Acid (e.g., acetic acid, trifluoroacetic acid), reducing agent (e.g., zinc, hydrogen), ethylenediamine, solvent (one-pot, no solvent change)
ST2 Oxidation of the intermediate product with an oxidant Oxidants such as chlorine, bromine, N-chlorosuccinimide, or oxygen
  • This method avoids hazardous reagents like sodium azide and expensive noble metal catalysts, making it suitable for large-scale synthesis.

  • The reaction conditions allow for control over isomer formation and can be performed without isolation of intermediates, enhancing efficiency.

Summary Table of Key Reagents and Conditions

Synthetic Step Reagents/Conditions Notes
Chlorination of pyridine precursor Chlorine gas, liquid or vapor phase, FeF catalysts Controls chlorine substitution pattern
Fluorination to introduce CF3 group Vapor-phase fluorination, trifluoromethyl copper reagents Converts trichloromethyl intermediates to trifluoromethyl
Cyclocondensation to form imidazopyridine 2-Aminopyridine derivatives, ethyl α-haloesters, reflux Forms imidazo ring and installs ester
Esterification (if needed) Acid catalysis (e.g., H2SO4), ethanol Converts acid to ethyl ester
Two-step patented method (ester synthesis) Alkyl trifluoro hydroxyimino oxobutanoates, ethylenediamine, acid, reducing agent, oxidant One-pot, scalable, avoids hazardous reagents

Research Findings and Considerations

  • The trifluoromethyl group is most commonly introduced via substitution of trichloromethyl intermediates or direct trifluoromethylation using copper reagents, with the former being more industrially prevalent due to economic feasibility.

  • Selective chlorination is achieved by controlling reaction temperature, chlorine gas molar ratios, and catalyst presence, but some multi-chlorinated by-products may form and require removal or recycling.

  • The patented ester preparation method offers a safer and more cost-effective route for producing trifluoromethylated esters, which can be adapted for the synthesis of the ethyl ester in the target compound.

  • The combination of these methods allows for the efficient synthesis of Ethyl 3,6-dichloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate with high regioselectivity and yield.

Q & A

Q. What are the established synthetic routes for Ethyl 3,6-dichloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate, and how do reaction conditions influence yield?

The synthesis of this compound likely follows multi-step protocols similar to structurally related imidazo[1,2-a]pyridines. Key steps include:

  • Cyclization : Condensation of 2-aminopyridine derivatives with α-haloketones (e.g., bromopyruvate) under reflux in ethanol to form the imidazo[1,2-a]pyridine core .
  • Functionalization : Sequential halogenation (chlorination at positions 3 and 6) and trifluoromethylation at position 7. Chlorination may employ reagents like POCl₃ or SOCl₂, while trifluoromethylation could use CF₃Cu or Ullmann-type coupling .
  • Esterification : Introduction of the ethyl carboxylate group via esterification under acidic or basic conditions .

Q. Critical Parameters :

  • Temperature : Excessive heat during cyclization may degrade intermediates.
  • Catalysts : Metal catalysts (e.g., Cu or Pd) improve trifluoromethylation efficiency .
  • Purification : Column chromatography or recrystallization ensures >95% purity, as seen in analogous compounds .

Q. Which spectroscopic techniques are most effective for structural characterization, and how are spectral contradictions resolved?

Primary Methods :

  • ¹H/¹³C NMR : Assign peaks based on substituent electronic effects. For example, the trifluoromethyl group (CF₃) causes deshielding in adjacent protons .
  • HRMS : Confirm molecular weight (C₁₁H₇Cl₂F₃N₂O₂; calc. ~327.05 g/mol) and isotopic patterns for Cl/F .
  • IR : Detect ester C=O (~1700 cm⁻¹) and imidazo ring vibrations (~1600 cm⁻¹) .

Q. Contradiction Resolution :

  • X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., chlorine vs. trifluoromethyl positioning) .
  • 2D NMR (COSY, HSQC) : Clarifies coupling patterns and carbon-proton correlations, especially for overlapping signals .

Q. What preliminary biological screening assays are recommended for this compound?

Targeted Assays :

  • Antiparasitic Activity : Test against Entamoeba histolytica or Trichomonas vaginalis via minimum inhibitory concentration (MIC) assays, as imidazo[1,2-a]pyridines show efficacy in related studies .
  • Anticancer Potential : Screen against lung (A549) or pancreatic (MIA PaCa-2) cancer cell lines using MTT assays .
  • Anti-inflammatory Activity : Measure COX-2 inhibition or IL-6 suppression in RAW 264.7 macrophages .

Q. Methodology :

  • Dose Range : 1–100 µM, with positive controls (e.g., doxorubicin for cytotoxicity) .
  • Vehicle : Use DMSO (<0.1% v/v) to avoid solvent toxicity .

Advanced Research Questions

Q. How can regioselectivity challenges during trifluoromethylation at position 8 be addressed?

Strategies :

  • Directing Groups : Introduce temporary substituents (e.g., nitro or amino groups) to steer CF₃ addition .
  • Metal-Mediated Coupling : Use Pd-catalyzed cross-coupling with CF₃ reagents (e.g., TMSCF₃) under inert atmospheres .
  • Computational Modeling : DFT calculations predict favorable reaction pathways and transition states .

Q. Validation :

  • LC-MS/MS : Monitor reaction intermediates in real-time .
  • Isotopic Labeling : Trace CF₃ incorporation using ¹⁹F NMR .

Q. What structural modifications enhance metabolic stability without compromising bioactivity?

Design Insights :

  • Trifluoromethyl Retention : The CF₃ group improves lipophilicity and resistance to oxidative metabolism .
  • Ester Hydrolysis : Replace the ethyl ester with a methyl or tert-butyl group to slow enzymatic cleavage .
  • Halogen Substitution : Bromine at position 6 increases steric bulk, potentially enhancing target binding .

Q. Experimental Validation :

  • Microsomal Stability Assay : Compare half-life (t₁/₂) in human liver microsomes .
  • SAR Studies : Synthesize analogs (e.g., 6-bromo or 8-methyl derivatives) and correlate substituents with IC₅₀ values .

Q. How can contradictory cytotoxicity data across cell lines be systematically analyzed?

Approach :

  • Transcriptomic Profiling : Use RNA-seq to identify differentially expressed genes in sensitive vs. resistant cell lines .
  • Target Engagement Assays : Employ CETSA (Cellular Thermal Shift Assay) to confirm binding to proposed targets (e.g., receptor tyrosine kinases) .
  • Resistance Modeling : Develop isogenic cell lines with CRISPR-edited candidate genes (e.g., c-Met) .

Q. Data Interpretation :

  • PCA Analysis : Cluster cytotoxicity profiles to identify outlier cell lines .
  • Pathway Enrichment : Map affected pathways (e.g., apoptosis, PI3K/AKT) using KEGG or GO databases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3,6-dichloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate
Reactant of Route 2
Ethyl 3,6-dichloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.